2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid
Description
Properties
Molecular Formula |
C9H5ClN4O2 |
|---|---|
Molecular Weight |
236.61 g/mol |
IUPAC Name |
2-(4-chloro-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid |
InChI |
InChI=1S/C9H5ClN4O2/c10-8-7-5(1-11)2-14(3-6(15)16)9(7)13-4-12-8/h2,4H,3H2,(H,15,16) |
InChI Key |
HMSZSUABUUNECC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(N1CC(=O)O)N=CN=C2Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Introduction of the Cyano Group
The cyano substituent at the 5-position is typically introduced via reactions involving nitrile-containing precursors or through cyanation of halogenated intermediates. Literature suggests that starting from 2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile and related compounds allows for selective functionalization. The cyano group is crucial for biological activity and also serves as a reactive handle for further transformations.
Functionalization to 2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-yl)acetic Acid
The attachment of the acetic acid moiety at the 7-position is achieved by alkylation or substitution reactions involving acetic acid derivatives or haloacetates. One approach involves:
- Reacting 4-chloro-5-cyano-pyrrolo[2,3-d]pyrimidine derivatives with haloacetic acid or esters.
- Controlling reaction conditions to favor substitution at the 7-position.
- Hydrolysis of esters to yield the free acetic acid.
This step requires careful optimization to avoid side reactions such as multiple substitutions or degradation of sensitive groups.
Representative Synthetic Route Summary
| Step | Starting Material / Intermediate | Reaction Type | Conditions / Notes | Yield / Purity |
|---|---|---|---|---|
| 1 | Ethyl 2-cyanoacetate + 2-bromo-1,1-dimethoxyethane | Condensation & Cyclization | 45°C aging, pH 3–5 adjustment, vacuum drying | ~75% yield, >99.5% purity (HPLC) |
| 2 | 7H-pyrrolo[2,3-d]pyrimidin-4-ol | Chlorination | Sodium hydroxide (20%), mild conditions | ~68% yield |
| 3 | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Cyanation / Functionalization | Use of nitrile precursors or cyanation agents | High selectivity; purity >99.8% |
| 4 | 4-chloro-5-cyano-pyrrolo[2,3-d]pyrimidine | Alkylation with acetic acid derivatives | Controlled substitution, ester hydrolysis | >80% yield, >99% purity |
Analytical Characterization
- High-Performance Liquid Chromatography (HPLC): Used extensively to monitor purity, achieving >99.5% in final products without further purification steps.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms structural integrity and substitution pattern, especially verifying the presence of chloro, cyano, and acetic acid groups.
- Mass Spectrometry (MS): Supports molecular weight confirmation and detection of impurities.
Research Discoveries and Optimization Insights
- The use of excess ethyl 2-cyanoacetate significantly improves yields and reduces by-products in the early condensation step.
- Mild pH control during cyclization enhances product purity and reduces side reactions.
- Avoidance of harsh reagents (e.g., Raney nickel) in chlorination steps improves safety and environmental profile.
- The cyano group’s reactivity enables further derivatization, which is exploited in medicinal chemistry to tailor biological activity.
- The process design emphasizes ecological and economical benefits , including solvent recycling and waste minimization.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium cyanide, amines, or thiols in solvents such as dimethylformamide (DMF) or THF.
Reduction: Reducing agents like LiAlH4 in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Reduction Products: Amino derivatives.
Oxidation Products: Carboxylic acids or other oxidized forms.
Scientific Research Applications
2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid has several scientific research applications:
Medicinal Chemistry: It is explored as a potential anticancer agent due to its ability to inhibit specific kinases and induce apoptosis in cancer cells.
Biological Studies: Used in studying cellular pathways and mechanisms, particularly those involving kinase inhibition and cell cycle regulation.
Chemical Biology: Employed as a probe to investigate the interactions between small molecules and biological macromolecules.
Pharmaceutical Development: Potential lead compound for the development of new therapeutic agents targeting various diseases.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid involves:
Kinase Inhibition: It acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
Apoptosis Induction: The compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Molecular Targets: Targets include CDKs, extracellular regulated protein kinases (ERKs), and other signaling molecules involved in cell proliferation and survival.
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally related pyrrolo[2,3-d]pyrimidine derivatives and other fused heterocycles. Key distinctions arise from substituent variations, synthetic routes, and biological activities.
Structural and Functional Group Comparisons
| Compound Name | Core Structure | Substituents (Positions) | Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 2-(4-Chloro-5-cyano-pyrrolo[2,3-d]pyrimidin-7-yl)acetic acid | Pyrrolo[2,3-d]pyrimidine | Cl (4), CN (5), CH2COOH (7) | Acetic acid, cyano, chloro | ~280.65* |
| N-[5-Chloro-2-(morpholin-4-yl)pyridin-4-yl]-2-[5-(3-cyano-4-hydroxy-5-methylphenyl)-...acetamide | Pyrrolo[2,3-d]pyrimidine | Cl (4), CN (3), acetamide (7) | Acetamide, morpholine, cyano | 533.97 |
| 5-{2-Amino-4-chloro-7-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2-methylpent-4-yn-2-ol | Pyrrolo[2,3-d]pyrimidine | Cl (4), NH2 (2), methoxy, methylpyridine | Amino, alkynol, methoxy | 442.90 |
| (Z)-3-{2-(3-Bromo-2,5-diphenylpyrazolo[1,5-c]pyrimidin-7-yl)hydrazono}indolin-2-ones | Pyrazolo[1,5-c]pyrimidine | Br (3), phenyl (2,5), hydrazone | Bromine, hydrazone, indole | ~550–600* |
Key Observations :
Substituent Effects: The chloro and cyano groups in the target compound enhance electrophilicity compared to bromine in pyrazolo[1,5-c]pyrimidines () or methoxy groups in . This increases reactivity in cross-coupling reactions .
Synthetic Routes :
- The target compound likely employs condensation reactions with acetic acid derivatives, analogous to methods in –6, where pyrrolo[2,3-d]pyrimidine intermediates are coupled with carboxylic acids under reflux .
- In contrast, pyrazolo[1,5-c]pyrimidines (–3) use bromination in acetic acid, highlighting divergent strategies for halogenation .
Physicochemical Properties: The molecular weight (~280.65 g/mol) is lower than acetamide (533.97 g/mol) or alkynol derivatives (442.90 g/mol), suggesting better bioavailability . Solubility: The acetic acid moiety improves water solubility compared to non-polar analogs like diphenylpyrazolo derivatives () .
Biological Activity
2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and toxicology, supported by data tables and case studies.
- IUPAC Name : 2-(4-chloro-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-7-yl)acetic acid
- CAS Number : 2122273-77-0
- Molecular Formula : C9H5ClN4O2
- Molecular Weight : 236.62 g/mol
- Purity : 95% .
The biological activity of 2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. Studies have indicated that compounds with similar structures often exhibit inhibition of key enzymes such as kinases and phosphodiesterases, which are crucial in cancer and inflammatory responses .
Anticancer Activity
Recent studies have demonstrated the compound's effectiveness against various cancer cell lines. For instance, it has shown significant cytotoxic effects on MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells, with IC50 values indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil .
| Cell Line | IC50 (μM) | Comparison to 5-FU |
|---|---|---|
| MCF-7 | 0.87 | Better |
| MDA-MB-231 | 1.75 | Better |
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by moderate oral bioavailability and clearance rates. A study reported an oral bioavailability (F) of approximately 31.8% following administration at a dose of 10 mg/kg and a clearance rate of 82.7 mL/h/kg .
Toxicological Studies
Toxicity assessments have revealed that the compound does not exhibit acute toxicity in animal models at doses up to 2000 mg/kg. This suggests a favorable safety profile for further development .
Case Study 1: In Vivo Efficacy
In a preclinical study involving Kunming mice, the administration of the compound resulted in significant tumor regression in xenograft models of breast cancer. The study highlighted the compound's ability to induce apoptosis in cancer cells, evidenced by increased caspase activity .
Case Study 2: Molecular Docking Studies
Molecular docking simulations have been conducted to predict the binding affinity of the compound to various targets. These studies suggest strong interactions with ATP-binding sites of kinases, which could explain its anticancer activity .
Q & A
Basic Research Questions
Q. What are common synthetic routes for pyrrolo[2,3-d]pyrimidine derivatives, and how can chlorination/cyano-substitution be optimized?
- Methodology : Multi-step syntheses typically involve cyclization of intermediates (e.g., ethyl 2-cyanoacetate derivatives) followed by chlorination. For example, chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol using POCl₃ or PCl₃ under reflux yields 4-chloro derivatives . Cyano-substitution at the 5-position may require nitrile precursors or post-functionalization via nucleophilic substitution. Optimize reaction conditions (temperature, solvent, stoichiometry) to minimize byproducts, as seen in analogous syntheses .
Q. How can crystallographic data resolve ambiguities in the structural characterization of this compound?
- Methodology : Use single-crystal X-ray diffraction (SXRD) with SHELXTL or similar software for refinement . Key parameters include bond angles, torsion angles, and hydrogen bonding patterns. For example, SHELXTL was employed to resolve disorder in pyrrolo-pyrimidine derivatives, confirming substituent positions . Pair crystallography with NMR (¹H/¹³C, 2D-COSY) to cross-validate stereochemistry and regioselectivity .
Q. What analytical techniques are critical for purity assessment of halogenated pyrrolo-pyrimidines?
- Methodology :
- HPLC-MS : Detect trace impurities (<0.1%) using reverse-phase C18 columns and gradient elution (e.g., water/acetonitrile + 0.1% formic acid).
- Elemental Analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values.
- TGA/DSC : Monitor thermal stability and decomposition profiles, critical for storage conditions .
Advanced Research Questions
Q. How does the 5-cyano group influence the electronic properties and reactivity of pyrrolo[2,3-d]pyrimidine derivatives?
- Methodology : Computational studies (DFT, ESP maps) reveal that the electron-withdrawing cyano group reduces electron density at the 4-chloro position, enhancing susceptibility to nucleophilic attack. Compare reactivity with 5-ethyl or 5-methyl analogs using kinetic studies (e.g., SNAr reactions with amines) . X-ray photoelectron spectroscopy (XPS) can quantify charge distribution differences .
Q. What strategies mitigate challenges in Suzuki-Miyaura coupling of 4-chloro-pyrrolo-pyrimidines with sterically hindered boronic acids?
- Methodology :
- Catalyst Selection : Use Pd(II) acetate with bulky ligands (e.g., SPhos) to prevent catalyst poisoning.
- Solvent Optimization : Employ 2-methyltetrahydrofuran (2-MeTHF) for improved solubility of aromatic boronic acids.
- Base Screening : NaHCO₃ is preferred over stronger bases (e.g., Cs₂CO₃) to avoid dehalogenation side reactions .
Q. How can structural modifications at the 7-position (e.g., acetic acid substitution) modulate biological activity?
- Methodology :
- SAR Studies : Synthesize analogs with varying 7-substituents (e.g., methyl, hydroxymethyl) and test kinase inhibition (IC₅₀ assays).
- Molecular Docking : Map interactions with ATP-binding pockets (e.g., JAK kinases) to rationalize potency differences. The acetic acid group may enhance solubility or hydrogen bonding with catalytic lysine residues .
Q. What crystallographic challenges arise from disordered solvent molecules in pyrrolo-pyrimidine structures?
- Methodology : Use SQUEEZE (PLATON) to model diffuse electron density from disordered solvents. Refine occupancy parameters iteratively and validate via residual density maps. For example, SHELXTL resolved solvent disorder in (2R,3R,4S,5R)-tetrahydrofuran derivatives .
Data Contradictions & Resolution
- vs. 13 : uses POCl₃ for chlorination, while employs Pd-catalyzed coupling. These reflect divergent synthetic goals (halogenation vs. aryl functionalization). Researchers should prioritize methods based on target substituents.
- vs. 21 : highlights SHELXTL for small-molecule refinement, whereas focuses on intermediates for JAK inhibitors. Cross-disciplinary integration (crystallography + medicinal chemistry) is key for structure-based drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
